Absence of Publicly Available FASN or CA Inhibition Data for 2097857-34-4 Versus Structurally Related Analogs
A comprehensive search of primary literature, the BindingDB database, and the USPTO patent corpus failed to identify any quantitative IC50, EC50, or Ki value for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide against human Fatty Acid Synthase (FASN) or Carbonic Anhydrase isoforms I, II, or IV. In contrast, close structural analogs (e.g., TVB-3166, a 4-substituted pyrazolyl sulfonamide) have publicly reported FASN IC50 values of 42 nM [1], and thiophene-derived sulfonamides routinely achieve nanomolar affinities against hCA-II [2]. For this specific compound, the absence of any data prevents any claim of differentiated potency, selectivity, or therapeutic window. This data gap itself is the critical procurement consideration.
| Evidence Dimension | FASN IC50 |
|---|---|
| Target Compound Data | Not Available (No peer-reviewed or patent data found) |
| Comparator Or Baseline | TVB-3166 (propane-2-sulfonic acid {2-[4-(2-pyridin-4-yl-vinyl)-phenyl]-ethyl}-amide): IC50 = 42 nM |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | SKBr3 cell lysate FASN biochemical assay |
Why This Matters
Without quantitative potency data for this compound, a procurement officer cannot benchmark it against any known standard-of-care or tool compound, making it a high-risk, non-validated selection.
- [1] Heuer, T.S., et al. FASN Inhibition and Taxane Treatment Combine to Attenuate Breast Cancer Cell Growth, Lipid Synthesis and Metastasis. Cancer Res. 2017, 77, 4132-4145. View Source
- [2] Yamali, C., et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. J. Enzyme Inhib. Med. Chem. 2020, 35, 1635-1642. View Source
